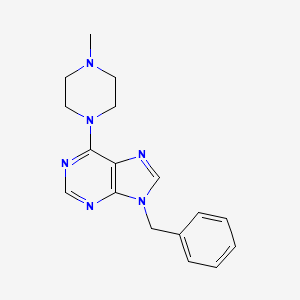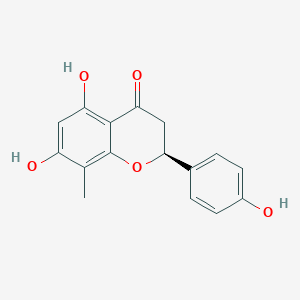![molecular formula C16H10N2O B10846063 9-amino-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B10846063.png)
9-amino-7H-dibenzo[de,h]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-amino-7H-dibenzo[de,h]quinolin-7-one is a heterocyclic compound characterized by its planar dibenzoquinoline skeleton. This compound is part of the oxoisoaporphine alkaloid family, which is known for its significant biological activities. These alkaloids have been isolated from various natural sources and have shown potential in medicinal applications due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-7H-dibenzo[de,h]quinolin-7-one can be achieved through several methods:
Intermolecular Cyclizations: This method involves the cyclization of 1-alkynyl-9,10-anthraquinones with hydrazine in boiling pyridine.
Intramolecular Cyclizations: This approach uses isoquinoline derivatives with N-nucleophiles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
9-amino-7H-dibenzo[de,h]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
9-amino-7H-dibenzo[de,h]quinolin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-amino-7H-dibenzo[de,h]quinolin-7-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit cholinesterases and prevent amyloid beta aggregation, which are mechanisms relevant to its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
7H-dibenzo[de,h]quinolin-7-one: This compound lacks the amino group present in 9-amino-7H-dibenzo[de,h]quinolin-7-one.
5,6-dimethoxy-7H-dibenzo[de,h]quinolin-7-one: This compound has methoxy groups instead of an amino group.
Uniqueness
The presence of the amino group in this compound makes it unique compared to other similar compounds. This functional group enhances its reactivity and potential for forming various derivatives with different biological activities .
Properties
Molecular Formula |
C16H10N2O |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-amino-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C16H10N2O/c17-10-4-5-11-13(8-10)16(19)12-3-1-2-9-6-7-18-15(11)14(9)12/h1-8H,17H2 |
InChI Key |
SWTAISDIUOZWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C4=C(C3=NC=C2)C=CC(=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




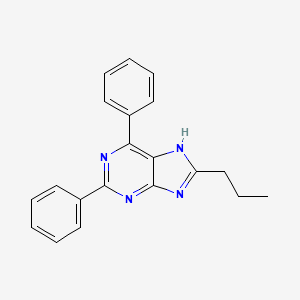

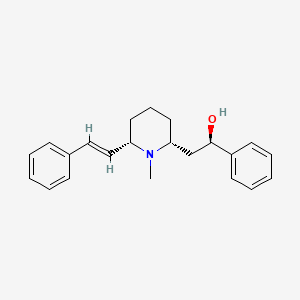
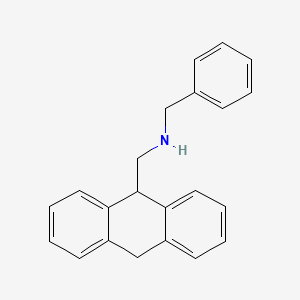

![9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline](/img/structure/B10846040.png)
![9-[2-(1-Phosphonobutan-2-yloxy)ethyl]guanine](/img/structure/B10846042.png)
